5-(1-Bromoethyl)-1,2,3-trimethoxybenzene
Overview
Description
Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability due to the delocalization of pi electrons . The bromoethyl group is a linear two-carbon chain with a bromine atom at the end, and the methoxy groups are oxygen atoms bonded to a methyl group (-CH3), attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Bromoethyl)-1,2,3-trimethoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of a benzene ring could contribute to its stability and potentially its solubility in nonpolar solvents .Scientific Research Applications
Controlled Radical Polymerization of Styrene
- Application : (1-Bromoethyl)benzene has been used in the controlled radical polymerization of styrene .
- Method : This compound acts as an initiator in the polymerization process .
- Results : The result is the synthesis of polystyrene .
Asymmetric Esterification of Benzoic Acid
- Application : (1-Bromoethyl)benzene has been used in the asymmetric esterification of benzoic acid .
- Method : This process occurs in the presence of a chiral cyclic guanidine .
Synthesis of Bromine Terminated Polyp-methoxystyrene
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene .
- Method : This compound initiates the atom transfer radical polymerization .
- Results : The result is the synthesis of bromine terminated polyp-methoxystyrene .
Synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane
- Application : (1-Bromoethyl)benzene has been used in the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Results : The result is the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Application : (1-Bromoethyl)benzene is used in organic synthesis for the introduction of the benzyl groups .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
Electrophilic Aromatic Substitution
properties
IUPAC Name |
5-(1-bromoethyl)-1,2,3-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJNBPMDNWZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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